

Application Notes and Protocols for Doramectin Analysis in Bovine Liver Tissue

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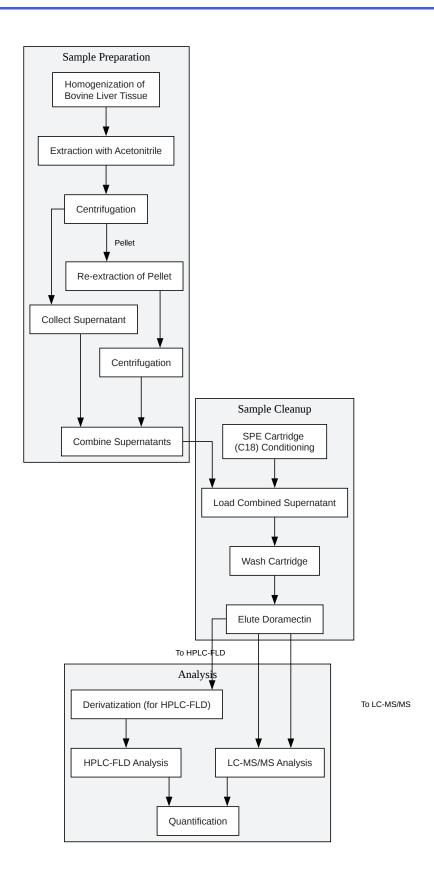
Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine to treat and control internal and external parasites in cattle. Monitoring its residue levels in edible tissues, such as the liver, is crucial to ensure food safety and compliance with regulatory standards. This document provides a detailed protocol for the sample preparation and analysis of **doramectin** in bovine liver tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of the Analytical Workflow

The analytical process for determining **doramectin** levels in bovine liver involves several key stages: sample homogenization, extraction of the analyte from the tissue matrix, cleanup to remove interfering substances, and finally, instrumental analysis for detection and quantification. The overall workflow is depicted in the diagram below.





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Figure 1: Experimental workflow for doramectin analysis.



Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for **doramectin** analysis in bovine liver.



Analytical Method	Analyte(s)	Fortificati on Levels (ng/g or ppb)	Recovery (%)	Limit of Detection (LOD) (ng/g or ppb)	Limit of Quantific ation (LOQ) (ng/g or ppb)	Referenc e
HPLC-FLD	Doramectin , Ivermectin, Moxidectin	7.5, 15, 30, 60	Not explicitly stated for doramectin alone	Not explicitly stated	7.5	[1]
LC-MS/MS	Doramectin , Eprinomect in, Abamectin, Ivermectin	25, 50, 100	Not explicitly stated	Not explicitly stated	25 (lowest fortification level confirmed)	[2]
LC-MS/MS	Doramectin , Avermectin , Ivermectin, Eprinomect in	5, 50	62.93 - 84.03	2.5	5	[3]
HPLC-FLD	Doramectin, Abamectin, Moxidectin, Ivermectin, Milbemecti n A3 & A4	0.05 - 3 ppm (in muscle)	73.3 - 110 (in muscle)	5 (in muscle)	Below MRL	[4]
HPLC-FLD	Doramectin , Eprinomect in,	5, 10, 50	70.31 - 87.11	0.5 - 1.0	1 - 2	[5]



Abamectin,
Ivermectin

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Experimental Protocols Materials and Reagents

- · Doramectin analytical standard
- Abamectin (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- 1-methylimidazole
- · Trifluoroacetic anhydride
- Formic acid
- Sodium sulfate (anhydrous)
- C18 Solid-Phase Extraction (SPE) cartridges
- Alumina cartridges
- Bovine liver tissue (control and samples)

Sample Homogenization

Excise a representative portion of the bovine liver tissue, removing any excess fat.[1]



- Mince and homogenize the tissue sample until a uniform consistency is achieved.
- Store the homogenized samples frozen (≤ -10°C) until analysis.[1]

Extraction

- Weigh 2.5 g of the homogenized liver tissue into a 50 mL centrifuge tube.[5]
- For recovery experiments, fortify the sample with a known concentration of **doramectin** standard solution and let it stand for 15 minutes.[5]
- Add 8 mL of acetonitrile to the sample tube.[1]
- Vortex the tube vigorously for 1 minute and then centrifuge at approximately 1500 RPM for 3 minutes.[1]
- Decant the supernatant and collect it.
- To the remaining pellet, add another 8 mL of acetonitrile, vortex, and centrifuge again.[1]
- Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup

This protocol is based on methods using C18 cartridges.[4][5]

- Condition the C18 SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out.
- Load the sample: Load the combined acetonitrile extract onto the conditioned SPE cartridge.
- Wash the cartridge: Wash the cartridge with a suitable solvent, such as a mixture of acetonitrile and water, to remove interfering substances.
- Elute doramectin: Elute the retained doramectin from the cartridge using an appropriate volume of a stronger organic solvent, such as acetonitrile or methanol.
- Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 65°C.[1]



 Reconstitute: Reconstitute the dried residue in a small, precise volume (e.g., 0.5 mL) of acetonitrile or mobile phase for analysis.[1]

Derivatization for HPLC-Fluorescence Detection

- To the reconstituted sample, add 200 μL of a 1-methylimidazole/acetonitrile solution.
- Vortex the mixture for at least 10 seconds.[1]
- This derivatization step forms a fluorescent derivative of doramectin, which is necessary for sensitive detection by a fluorescence detector.[1][4]

Instrumental Analysis

- HPLC Column: C18 column (e.g., 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and water.
- Detection: Fluorescence detector with excitation at approximately 365 nm and emission at approximately 470 nm.[4]
- Injection Volume: 20-100 μL.
- Quantification: Based on a calibration curve prepared from doramectin standards subjected to the same derivatization procedure.
- LC Column: A suitable C18 or equivalent column for reversed-phase chromatography.
- Mobile Phase: Typically a gradient of water and acetonitrile or methanol, often with a modifier like formic acid.
- Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Specific precursor-to-product ion transitions for doramectin should be monitored for quantification and confirmation. For example, precursor ion m/z 916.88 and



product ions such as m/z 593.83 and m/z 331.40 have been reported.[7]

Quantification: Based on a calibration curve prepared from doramectin standards. An
internal standard (e.g., abamectin) is recommended for improved accuracy and precision.[1]

Quality Control and Method Validation

- Calibration Curve: A multi-point calibration curve should be prepared using doramectin standards in the expected concentration range of the samples.[1]
- Internal Standard: The use of an internal standard, such as abamectin, is recommended to compensate for matrix effects and variations in extraction efficiency.[1]
- Recovery Studies: Spike control bovine liver samples with known concentrations of doramectin to determine the recovery of the method.[5]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to establish the sensitivity of the method.
- Precision and Accuracy: Evaluate the precision (repeatability and intermediate precision) and accuracy of the method by analyzing replicate fortified samples at different concentrations.

Conclusion

The described protocols provide a robust framework for the reliable determination of **doramectin** residues in bovine liver tissue. The choice between HPLC-FLD and LC-MS/MS will depend on the required sensitivity, selectivity, and the availability of instrumentation. LC-MS/MS is generally preferred for confirmatory analysis due to its high specificity. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and defensible results.

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